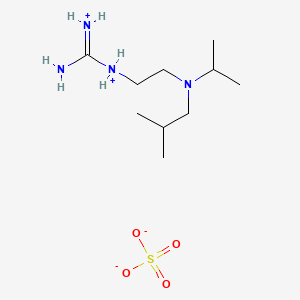
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate is a complex organic compound that belongs to the guanidine family Guanidines are known for their high basicity and ability to form stable hydrogen bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate typically involves the reaction of an amine with an activated guanidine precursor. Commonly used guanidylating agents include thiourea derivatives and S-methylisothiourea . The reaction conditions often require the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to promote guanidylation .
Industrial Production Methods
Industrial production of guanidine compounds often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an antihypertensive agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable hydrogen bonds and ionic interactions with its targets, leading to modulation of their activity. For example, as an antihypertensive agent, it may inhibit the release of norepinephrine at nerve endings, leading to decreased blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it particularly valuable in various applications, distinguishing it from other guanidine derivatives.
Propriétés
Numéro CAS |
95028-82-3 |
|---|---|
Formule moléculaire |
C10H26N4O4S |
Poids moléculaire |
298.41 g/mol |
Nom IUPAC |
[amino(azaniumylidene)methyl]-[2-[2-methylpropyl(propan-2-yl)amino]ethyl]azanium;sulfate |
InChI |
InChI=1S/C10H24N4.H2O4S/c1-8(2)7-14(9(3)4)6-5-13-10(11)12;1-5(2,3)4/h8-9H,5-7H2,1-4H3,(H4,11,12,13);(H2,1,2,3,4) |
Clé InChI |
QUVVXGYQVIGTQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC[NH2+]C(=[NH2+])N)C(C)C.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
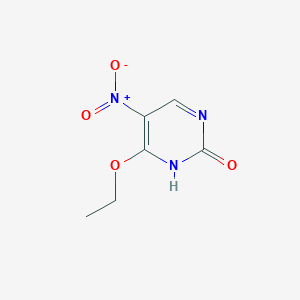
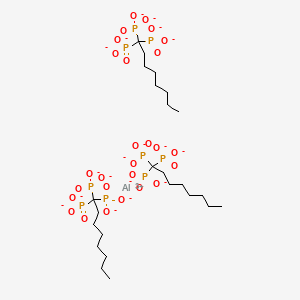
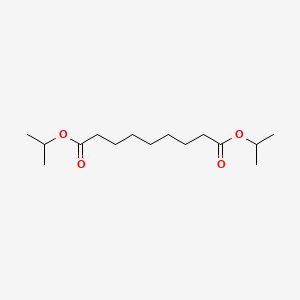

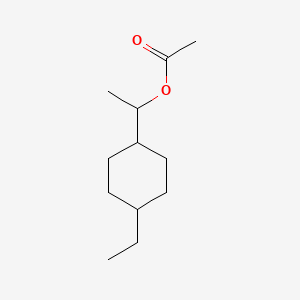


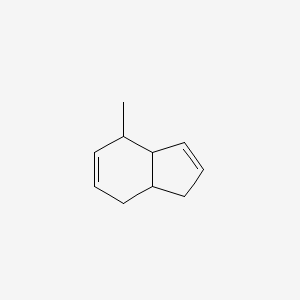
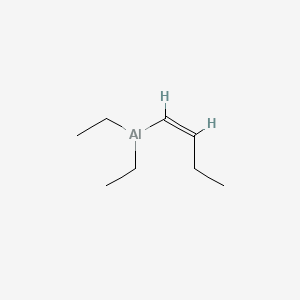
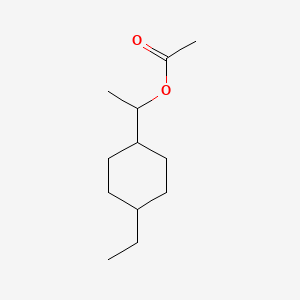

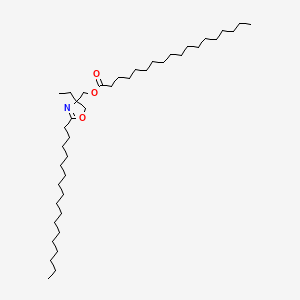
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)
